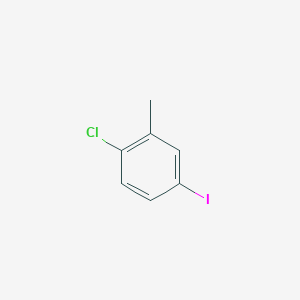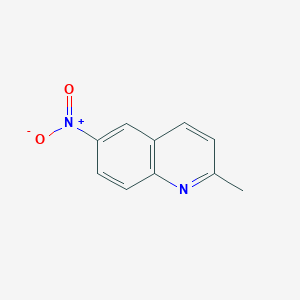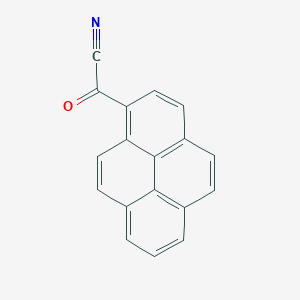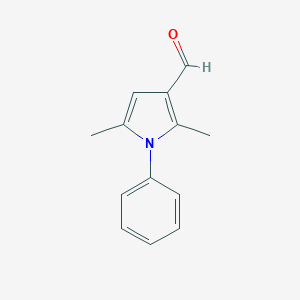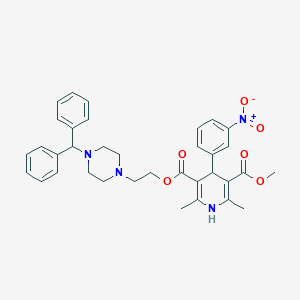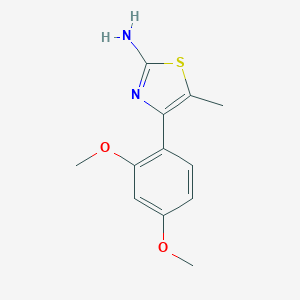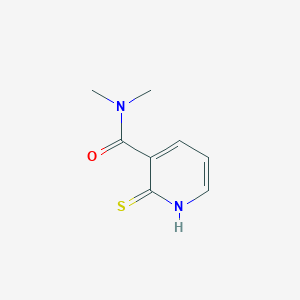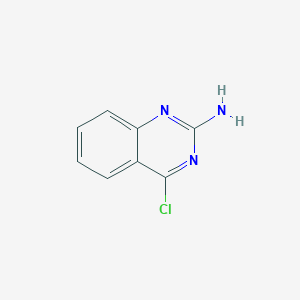
4-Chloroquinazolin-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
-
Antibacterial Research
- Four novel series of quinazolin-2,4-diones bearing five-, six-, and seven-membered heterocyclic moieties 2−14 (such as pyrazole, oxazole, pyrimidine, and azepines) through the 1,4-phenyl linkage were designed, synthesized, and evaluated in terms of their antibacterial activities .
- The potential antibacterial activity of the thirteen compounds was further evaluated in vitro against two different Gram-negative bacterial strains (named Escherichia coli ATCC 25955, Pseudomonas aeruginosa ATCC 10145) and two Gram-positive bacterial strains (named Bacillus subtilis ATCC 6633 and Staphylococcus aureus NRRL B-767) .
- Investigation of the antibacterial potential indicated that the newly synthesized compounds, especially 13, exhibited remarkable antibacterial activity against pathogens, comparable to the standard drug ciprofloxacin (a known potent antibacterial agent) .
-
Organic and Medicinal Chemistry
- Quinazolines and quinazolinones are among the most useful heterocyclic compounds from a synthetic perspective because of their potential biological activities .
- These compounds have attracted attention in medicinal chemistry due to their chemical accessibility, structural reactivity, and the numerous examples of these compounds exhibiting biological activities .
- Quinazolinone motifs are especially prevalent in pharmaceuticals, with over 60% of biologically active substances containing an N-containing heterocycle .
-
Transition Metal-Catalyzed Synthesis
- 4-Quinazolinones are more common than their structural isomers 2-quinazolinones .
- They are a significant class of nitrogen-rich heterocyclic compounds, present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals .
- There are some examples of transition metal-catalyzed approaches toward the synthesis of 4-quinazolinones, including the use of palladium catalysis .
-
Antibacterial Activity
- Antioxidant Activity
- Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .
- A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile (5), 2,7-dichloroquinoline-3-carboxamide (6), 7-chloro-2-methoxyquinoline-3-carbaldehyde (7), 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8), and 2-chloroquinoline-3-carbonitrile (12) were synthesized .
- The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds 5 and 6 displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
Safety And Hazards
Zukünftige Richtungen
Quinazolinone and quinazolin derivatives, which include 4-Chloroquinazolin-2-amine, have been found to have various pharmacological effects. These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological uses . Future research could focus on optimizing these compounds for specific therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZODWQFAWXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439920 | |
| Record name | 4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-2-amine | |
CAS RN |
124309-74-6 | |
| Record name | 4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

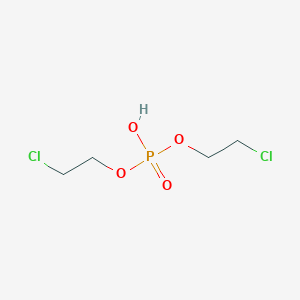
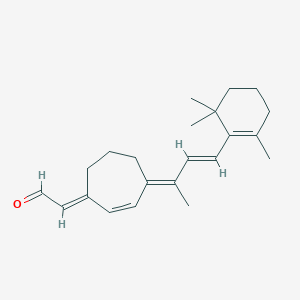
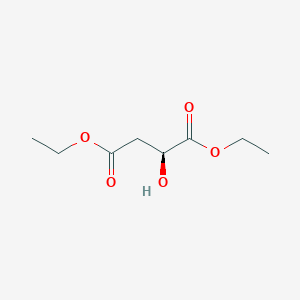
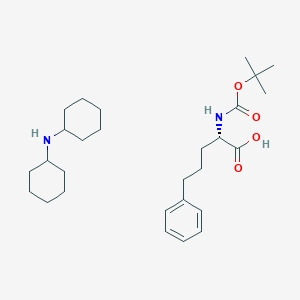
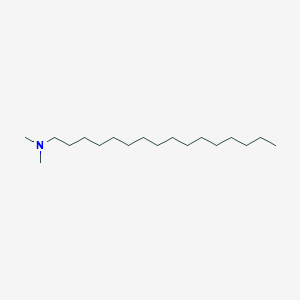
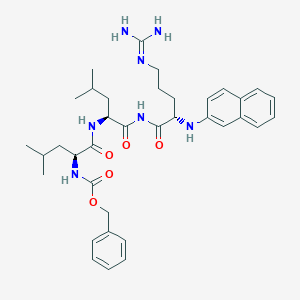
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)
